molecular formula C4H6O B1359925 Methyl propargyl ether CAS No. 627-41-8

Methyl propargyl ether

Cat. No. B1359925
CAS RN: 627-41-8
M. Wt: 70.09 g/mol
InChI Key: YACFFSVYSPMSGS-UHFFFAOYSA-N
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Description

Methyl propargyl ether, also known as 3-Methoxy-1-propyne or Methyl 2-propynyl ether, is an organic compound with the linear formula HC≡CCH2OCH3 . It has a molecular weight of 70.09 .


Synthesis Analysis

Methyl propargyl ether has been used in the synthesis of [Ru3 (μ3-κ (2)-HNNMe2) (μ3-κ (2)-MeOCH2CCH2) (μ-CO)2 (CO)6] . It was also used for the preparation of polyferrocenes, via polyaddition with 1,1′-bis (azidoethyl)ferrocene .


Molecular Structure Analysis

The molecular structure of Methyl propargyl ether can be represented as HC≡CCH2OCH3 . The 3D structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Ethers, including Methyl propargyl ether, are known to be unreactive towards most reagents, which makes them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .


Physical And Chemical Properties Analysis

Methyl propargyl ether is a liquid at room temperature . It has a refractive index of n20/D 1.396 (lit.) , a boiling point of 61-62 °C (lit.) , and a density of 0.83 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Transformation into α,β-Unsaturated Ketones Methyl propargyl ethers can be efficiently converted into α,β-unsaturated ketones. This conversion involves a regioselective hydration of the acetylenic moiety followed by elimination of methanol under the catalytic action of Au(III). This process is significant for organic synthesis and chemical transformations (Fukuda & Utimoto, 1991).

  • Selective Cleavage by Boron Tribromide Aryl propargyl ethers, including methyl propargyl ethers, can be selectively cleaved in the presence of other ethers by boron tribromide in dichloromethane. This specificity highlights their utility in organic synthesis and chemical reactions involving selective bond cleavage (Punna, Meunier, & Finn, 2004).

  • Conformational Studies and Internal Rotation The vibrational spectra of propargyl methyl ether have been studied, revealing information about its molecular conformation and barriers to internal rotation. Such studies are crucial for understanding the physical properties and reactivity of these compounds (Charles, Cullen, Jones, & Owen, 1974).

  • As a Substitute Fuel in Domestic Appliances Methyl propargyl ethers have potential applications as substitute fuels. Studies show that di-methyl ether (DME), a compound related to methyl propargyl ether, can be used effectively in domestic appliances, indicating similar potential for methyl propargyl ethers (Marchionna, Patrini, Sanfilippo, & Migliavacca, 2008).

  • Protecting Groups in Organic Synthesis 2-O-propargyl ethers, which can be derived from methyl propargyl ethers, serve as protecting groups in organic synthesis. They are particularly useful for their minimal steric bulk and ease of deprotection, making them valuable in synthetic organic chemistry (Crich & Jayalath, 2005; Crich, Jayalath, & Hutton, 2006).

  • Applications in Annulation Reactions Methyl propargyl ethers are used in annulation reactions, contributing to the synthesis of complex organic structures like aryl- and heteroaryl-annulated[a]carbazoles. These reactions highlight their importance in advanced organic synthesis and the development of new materials (Tsuchimoto, Matsubayashi, Kaneko, Nagase, Miyamura, & Shirakawa, 2008).

  • Chemoselective Deoxygenation Catalyzed by Calcium Calcium-catalyzed direct reduction of propargylic alcohols and ethers, including methyl propargyl ethers, is a notable application. This process allows for the chemoselective deoxygenation of these compounds, highlighting their versatility in synthetic chemistry (Meyer & Niggemann, 2012).

Safety And Hazards

Methyl propargyl ether is classified as a flammable liquid (Category 2), skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is recommended to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapours accumulating to form explosive concentrations .

properties

IUPAC Name

3-methoxyprop-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H6O/c1-3-4-5-2/h1H,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACFFSVYSPMSGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211762
Record name 3-Methoxypropyne
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Molecular Weight

70.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name Methyl propargyl ether
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Product Name

Methyl propargyl ether

CAS RN

627-41-8
Record name Methyl propargyl ether
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Record name 3-Methoxypropyne
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Record name 3-Methoxypropyne
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Record name 3-methoxypropyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
603
Citations
JR Durig, Q Tang, HV Phan - Journal of molecular structure, 1994 - Elsevier
… methyl propargyl ether or 3-methoxypropyne, HC-CCH20CH3. There have been three previously reported [5-71 vibrational studies of methyl propargyl ether … the methyl propargyl ether, …
Number of citations: 9 www.sciencedirect.com
AJ Arce, Y De Sanctis, AJ Deeming… - Journal of …, 1991 - Elsevier
… ),] and [Ru,(CO),,(CH,CN),] react with the isomeric methyl propargyl ether (CH=CCH,OMe) … , 2-methoxyprop-1-yne (methyl propargyl ether) and 1-methoxypropadiene (methoxyallene). …
Number of citations: 10 www.sciencedirect.com
SW Charles, FC Cullen, GIL Jones… - Journal of the Chemical …, 1974 - pubs.rsc.org
… However., in view of our findings for the related molecule methyl propargyl ether, we have examined certain spectral regions in some detail. The C=N group is strongly polar (in contrast …
Number of citations: 18 pubs.rsc.org
S Kalhor-Monfared, R Ben Othman… - Current Microwave …, 2017 - ingentaconnect.com
… the forma-tion of a methyl propargyl ether 2 as the main product (67%), together with the alcohol 3 (33%); without the awaited 1,2,3-triazole isomers. We hypothesized that the ether 2 …
Number of citations: 0 www.ingentaconnect.com
I Linder, R Klemme - Synthesis, 2020 - thieme-connect.com
… The results obtained with phenyl-substituted methyl propargyl ether 1 were confirmed with precursors bearing an electron-donating methoxy or a fluorine substituent in para-position of …
Number of citations: 4 www.thieme-connect.com
K Miura, D Wang, Y Matsumoto… - The Journal of …, 2003 - ACS Publications
… To examine the applicability of the present method, methyl propargyl ether 8a was selected as a substrate. The Et 3 B-initiated reaction with Bu 2 SnClH (1.1 equiv) at −60 C for 6 h led …
Number of citations: 17 pubs.acs.org
MV Musalova, AG Khabibulina, MV Musalov… - Russian Journal of …, 2017 - Springer
… Abstract—Reaction of tellurium tetrachloride with methyl propargyl ether proceeds regio- and stereoselectively to afford a product of anti-addition against the Markovnikoff’s rule in …
Number of citations: 3 link.springer.com
Y FuKUDA, K Utimoto - NOTES, 2014 - jlc.jst.go.jp
Methyl propargyl ethers, obtained from carbonyl compounds by successive treatment with an acetylide and Mel, were easily converted to the corresponding a, ß-unsaturated ketone by …
Number of citations: 0 jlc.jst.go.jp
T Tsuchimoto, H Matsubayashi, M Kaneko… - Journal of the …, 2008 - ACS Publications
… We first focused on the result of the reaction of tetramethylbithiophene 4a with methyl propargyl ether (2a) giving 1:1 adduct 6 and desired 5a (Scheme 3), though no formation of 1:1 …
Number of citations: 205 pubs.acs.org
TL Jacobs, C Hall, DA Babbe… - The Journal of Organic …, 1967 - ACS Publications
… A crystallinesolid of sharp melting point was obtained by concentration of the reaction mixture; this was the methyl propargyl ether Vid (R" = CH3). …
Number of citations: 16 pubs.acs.org

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